molecular formula C12H18BrOP B14406003 2-Bromophenyl dipropan-2-ylphosphinite CAS No. 84998-58-3

2-Bromophenyl dipropan-2-ylphosphinite

Cat. No.: B14406003
CAS No.: 84998-58-3
M. Wt: 289.15 g/mol
InChI Key: MDDHIJULANOJLS-UHFFFAOYSA-N
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Description

2-Bromophenyl dipropan-2-ylphosphinite is an organophosphorus compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dipropan-2-ylphosphinite group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl dipropan-2-ylphosphinite typically involves the reaction of 2-bromophenol with dipropan-2-ylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphinite group. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl dipropan-2-ylphosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinite group to phosphine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromophenyl dipropan-2-ylphosphinite has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl dipropan-2-ylphosphinite involves its interaction with molecular targets through its phosphinite group. The compound can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl diphenylphosphine: Similar in structure but with phenyl groups instead of dipropan-2-yl groups.

    2-Bromophenyl diethylphosphine: Contains ethyl groups instead of dipropan-2-yl groups.

    2-Bromophenyl dimethylphosphine: Features methyl groups instead of dipropan-2-yl groups.

Uniqueness

2-Bromophenyl dipropan-2-ylphosphinite is unique due to the presence of the dipropan-2-ylphosphinite group, which imparts distinct steric and electronic properties. These properties influence its reactivity and coordination behavior, making it a valuable compound in various chemical applications.

Properties

CAS No.

84998-58-3

Molecular Formula

C12H18BrOP

Molecular Weight

289.15 g/mol

IUPAC Name

(2-bromophenoxy)-di(propan-2-yl)phosphane

InChI

InChI=1S/C12H18BrOP/c1-9(2)15(10(3)4)14-12-8-6-5-7-11(12)13/h5-10H,1-4H3

InChI Key

MDDHIJULANOJLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C(C)C)OC1=CC=CC=C1Br

Origin of Product

United States

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